molecular formula C17H20N2O2S2 B2559143 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 886933-79-5

2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2559143
CAS No.: 886933-79-5
M. Wt: 348.48
InChI Key: QYWJYVJHWQPBPD-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is an intriguing compound within the realm of organic chemistry. Its structure consists of a thiophene core, a benzamide group with an ethylthio substituent, and a carboxamide group. This compound is known for its diverse applications in scientific research, particularly due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, beginning with the functionalization of the thiophene ring. Key steps in the synthesis include:

  • Step 1: Bromination of thiophene, followed by methylation to introduce the methyl groups.

  • Step 2: Formation of the benzamide moiety by coupling 4-ethylthiobenzoic acid with the functionalized thiophene derivative.

  • Step 3: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods: In an industrial setting, production may involve:

  • Large-scale Reactors: Using controlled temperature and pressure conditions.

  • Automated Systems: For precise addition of reagents and continuous monitoring.

  • Optimization: Specific catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide, forming sulfoxides or sulfones.

  • Reduction: Reduction with hydride donors may target the carbonyl group in the carboxamide.

  • Substitution: Electrophilic substitution reactions at the thiophene core can introduce various functional groups.

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.

The major products formed depend on the reaction type but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is utilized in:

  • Biology: Investigated for its interaction with biological macromolecules and potential enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer effects.

  • Industry: Used as an intermediate in the synthesis of specialized materials and fine chemicals.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: May interact with specific enzymes, altering their activity.

  • Pathways: Can be involved in pathways regulating inflammation or cell proliferation.

Studies have shown it may inhibit certain enzymes, modulating biological processes at a molecular level.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-(4-methylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The ethylthio substituent provides additional steric and electronic effects.

  • N,4,5-trimethylthiophene-3-carboxamide: : Lacks the benzamide moiety, altering its chemical properties and biological activity.

  • 2-(4-(propylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide: : The propylthio group introduces different steric hindrance and hydrophobic interactions.

The uniqueness of 2-(4-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide lies in its specific functional groups that modulate its reactivity and interactions in various scientific contexts.

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWJYVJHWQPBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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